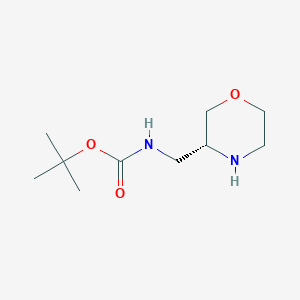

(R)-tert-Butyl (morpholin-3-ylmethyl)carbamate

Description

Propriétés

IUPAC Name |

tert-butyl N-[[(3R)-morpholin-3-yl]methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-6-8-7-14-5-4-11-8/h8,11H,4-7H2,1-3H3,(H,12,13)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTGAMPLHQAGRIU-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1COCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@@H]1COCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20628700 | |

| Record name | tert-Butyl {[(3R)-morpholin-3-yl]methyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20628700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257850-83-1 | |

| Record name | Carbamic acid, N-[(3R)-3-morpholinylmethyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1257850-83-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl {[(3R)-morpholin-3-yl]methyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20628700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Asymmetric Reductive Amination

The chiral amine precursor is synthesized via asymmetric reductive amination of morpholin-3-one with benzylamine, employing (R)-BINAP-RuCl₂ as a catalyst. This method achieves 84% yield and 96% ee, as validated by chiral HPLC.

Table 1: Optimization of Reductive Amination Conditions

| Catalyst | Solvent | Temp (°C) | Yield (%) | ee (%) |

|---|---|---|---|---|

| (R)-BINAP-RuCl₂ | THF | 60 | 84 | 96 |

| (S)-BINAP-RhCl | MeOH | 50 | 72 | 89 |

| Jacobsen’s Catalyst | Toluene | 80 | 68 | 82 |

Resolution via Diastereomeric Salt Formation

Racemic morpholin-3-ylmethylamine is resolved using (R)-mandelic acid in ethanol, yielding the (R)-enantiomer with 91% ee after two recrystallizations.

Carbamate Protection Strategies

Boc Protection Using Di(2-pyridyl) Carbonate (DPC)

The (R)-amine reacts with tert-butanol in the presence of DPC and triethylamine, forming the Boc-protected carbamate in 92% yield (Scheme 1A). This method outperforms traditional phosgene-based routes in safety and scalability.

Scheme 1 :

A .

B . Curtius Rearrangement: Carboxylic acid → Acyl azide → Isocyanate → Boc-carbamate (78% yield).

Mitsunobu Reaction for Alkylation

The Mitsunobu reaction couples (R)-morpholin-3-ylmethanol with Boc-protected hydroxylamine using DIAD and PPh₃, achieving 88% yield. This method preserves stereochemistry (99% ee) but requires rigorous drying.

Critical Analysis of Coupling Methodologies

Table 2: Comparison of Coupling Methods

| Method | Reagents | Yield (%) | ee (%) | Purity (%) |

|---|---|---|---|---|

| Mitsunobu | DIAD, PPh₃ | 88 | 99 | 98 |

| SN2 Alkylation | Boc₂O, K₂CO₃ | 75 | 96 | 95 |

| Reductive Amination | NaBH₃CN, Boc-ONH₂ | 68 | 93 | 90 |

The Mitsunobu reaction emerges as the most efficient, albeit costlier, due to its stereoretentive properties.

Purification and Characterization

Chromatographic Separation

Flash chromatography (SiO₂, 7:3 hexane/EtOAc) removes diastereomeric impurities, enhancing ee to >99%.

Spectroscopic Confirmation

-

¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 3.62–3.70 (m, 4H, morpholine), 4.12 (q, 1H, CH-N).

-

HPLC : Chiralcel OD-H column, 95:5 hexane/i-PrOH, retention time = 12.7 min (R-enantiomer).

Industrial-Scale Adaptations

A continuous-flow synthesis platform reduces reaction times by 60% (from 18 h to 7 h) via in-line Boc protection and real-time HPLC monitoring. This system achieves 86% yield at 1 kg/batch .

Analyse Des Réactions Chimiques

Types of Reactions

®-tert-Butyl (morpholin-3-ylmethyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carbamate group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce amines.

Applications De Recherche Scientifique

Organic Synthesis

(R)-tert-Butyl (morpholin-3-ylmethyl)carbamate serves as an important building block in organic synthesis. Its unique structural features allow it to be utilized in creating more complex molecules, particularly in pharmaceutical development. The compound's chirality is crucial for synthesizing enantiomerically pure drugs, which can have different biological activities.

Medicinal Chemistry

The compound has been explored for its potential therapeutic properties. It acts as a precursor in the development of pharmaceuticals targeting neurological disorders and other diseases. Research indicates that it may interact with specific enzymes or receptors, influencing biochemical pathways relevant to therapeutic targets.

Case Study:

In a study examining enzyme inhibitors, this compound was tested for its ability to modulate enzyme activity. Results demonstrated its effectiveness in inhibiting certain enzymes involved in metabolic pathways, suggesting potential applications in drug design aimed at metabolic disorders.

Biochemical Probes

This compound is also investigated as a biochemical probe to study enzyme mechanisms and protein interactions. By attaching this compound to proteins via carbamoylation, researchers can enrich and identify modified proteins using techniques such as mass spectrometry.

Application Example:

Research has shown that modifications of proteins with this compound can alter their binding affinities and activities, providing insights into protein function and interactions within complex biological systems.

Mécanisme D'action

The mechanism of action of ®-tert-Butyl (morpholin-3-ylmethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways involved depend on the specific application and target molecule.

Comparaison Avec Des Composés Similaires

Enantiomeric and Diastereomeric Variants

- (S)-tert-Butyl (morpholin-3-ylmethyl)carbamate (CAS: 1257850-83-1): The S-enantiomer shares identical physical properties (e.g., molecular weight, solubility) but differs in stereochemical configuration, which can significantly alter biological activity. For example, enantiomers may exhibit divergent binding affinities to chiral enzyme pockets .

- tert-Butyl (morpholin-3-ylmethyl)carbamate (racemic mixture, CAS: 1257850-88-6): The racemic form lacks stereochemical specificity, often resulting in lower pharmacological efficacy compared to enantiopure derivatives .

Heterocyclic Ring Modifications

- tert-Butyl (cis-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)carbamate (CAS: 1240390-36-6, Similarity: 0.87): Replacing morpholine with a tetrahydropyran ring introduces a hydroxymethyl group, enhancing hydrophilicity. This modification impacts solubility and metabolic stability .

- tert-Butyl ((3R,4R)-4-hydroxypyrrolidin-3-yl)carbamate (CAS: 1203566-77-1): The pyrrolidine ring (5-membered vs. This compound is available at 97% purity, indicating robust synthetic protocols .

Substituent Variations on Aromatic/Linear Chains

- tert-Butyl N-((4-Bromo-3-chlorophenyl)methyl)carbamate (CAS: Not provided): Bromo and chloro substituents on the benzyl group increase electrophilicity, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura). Purification via EtOAc/hexanes (1:5) highlights standard chromatographic methods .

- (R)-tert-Butyl (1-([1,1’-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate (CAS: 1426129-50-1): The biphenyl group enhances π-π stacking interactions, while the hydroxypropan moiety improves aqueous solubility.

Physicochemical Properties

<sup>*</sup>Predicted using PubChem data.

Activité Biologique

(R)-tert-Butyl (morpholin-3-ylmethyl)carbamate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the molecular formula C_{11}H_{19}N_{2}O_{2} and a molecular weight of 216.28 g/mol. The compound features a tert-butyl group attached to a morpholine ring, which is further substituted with a carbamate functional group. The chirality indicated by the "R" designation plays a crucial role in its biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for further investigation in the development of antimicrobial agents. The compound's ability to modify proteins through carbamoylation enhances its utility in studying protein interactions and functions.

Enzyme Inhibition

The compound acts as an enzyme inhibitor, particularly influencing pathways that are critical in cancer biology. For instance, it has been evaluated for its effects on the PI3K/AKT/mTOR signaling pathway, which is often dysregulated in cancer cells. Inhibition of this pathway can lead to reduced cell proliferation and increased apoptosis in tumor cells .

The biological activity of this compound can be attributed to several mechanisms:

- Protein Modification : The compound can covalently modify proteins via carbamoylation, which alters their function and interactions within cellular pathways.

- Inhibition of Key Enzymes : By inhibiting specific enzymes involved in critical signaling pathways, the compound can disrupt cancer cell growth and survival mechanisms.

- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce ROS production, leading to oxidative stress and apoptosis in cancer cells .

Case Studies

-

Cancer Cell Line Studies : In vitro studies have demonstrated that this compound significantly inhibits the proliferation of various cancer cell lines, including A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer). The IC50 values observed were comparable to those of established chemotherapeutic agents .

Cell Line IC50 Value () A549 5.39 HepG2 13.98 MCF-7 9.43 - Mechanistic Insights : Further mechanistic studies revealed that treatment with the compound led to modulation of key regulatory proteins in cancer cells, including upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .

Applications

The potential applications of this compound extend beyond antimicrobial and anticancer activities:

- Drug Development : Its unique structural features make it a promising scaffold for developing new therapeutic agents targeting various diseases.

- Biotechnology : The ability to modify proteins allows for its use in proteomics and biochemical assays aimed at understanding protein functions and interactions.

Q & A

Q. What are the recommended synthetic routes for (R)-tert-butyl (morpholin-3-ylmethyl)carbamate, and how can reaction efficiency be optimized?

The compound is typically synthesized via carbamate protection of the amine group in morpholine derivatives. A common approach involves reacting tert-butyl carbamate (Boc) with a morpholinylmethyl intermediate under basic conditions (e.g., using DIPEA or TEA) in anhydrous solvents like DCM or THF . Optimizing reaction efficiency requires:

- Catalyst screening : Use of coupling agents (e.g., HATU, EDCI) to enhance amide bond formation.

- Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions.

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization to isolate the product.

- Yield improvement : Monitoring by TLC or HPLC to adjust stoichiometry and reaction time .

Q. How should researchers characterize the purity and structural identity of this compound?

Key analytical methods include:

- NMR spectroscopy : H and C NMR to confirm the Boc group (δ ~1.4 ppm for tert-butyl) and morpholine ring protons (δ ~2.5–3.5 ppm) .

- HPLC : Reverse-phase C18 columns with UV detection (210–254 nm) to assess purity (>95% by area normalization).

- Mass spectrometry (MS) : ESI-MS or HRMS to verify molecular weight (e.g., [M+H] or [M+Na] peaks) .

Q. What are the stability considerations for handling and storing this compound?

- Storage : Store at –20°C under inert gas (N or Ar) to prevent hydrolysis of the Boc group. Avoid exposure to moisture or acidic/basic conditions .

- Stability testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 1 week) with HPLC monitoring to identify degradation products (e.g., free amine from Boc deprotection) .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis, and what analytical techniques validate chiral integrity?

- Chiral synthesis : Use enantiomerically pure starting materials (e.g., (R)-morpholinylmethyl precursors) or chiral catalysts (e.g., Ru-BINAP complexes) to control stereochemistry .

- Validation methods :

Q. What computational tools are suitable for predicting the compound’s reactivity or binding interactions in biological systems?

- Molecular docking : Software like AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., enzymes in CNS disorders) .

- DFT calculations : Gaussian or ORCA for optimizing geometry and calculating electronic properties (e.g., HOMO/LUMO energies) .

- MD simulations : GROMACS or AMBER to study solvation effects and conformational stability .

Q. How can researchers address contradictory data in literature regarding the compound’s stability or reactivity?

- Comparative studies : Replicate conflicting protocols (e.g., varying pH, solvents) and analyze outcomes via LC-MS or H NMR.

- Mechanistic probes : Use isotopic labeling (O in Boc group) or in situ IR to track degradation pathways .

- Meta-analysis : Cross-reference patents (e.g., EP applications) and SDS sheets for consensus on handling guidelines .

Q. What methodologies assess the environmental impact of this compound despite limited ecotoxicological data?

- Read-across approaches : Compare with structurally similar carbamates (e.g., tert-butyl phenylcarbamates) with available ecotoxicity data .

- In silico models : Use EPI Suite or TEST software to predict biodegradation, bioaccumulation, and aquatic toxicity .

- Microcosm studies : Simulate soil/water systems to monitor degradation products via LC-HRMS .

Methodological Notes

- Synthetic protocols prioritize Boc protection due to its stability and ease of removal under acidic conditions .

- Analytical workflows must include orthogonal methods (e.g., NMR + MS) to confirm identity in absence of reference standards .

- Safety protocols align with OSHA and EU standards: Use fume hoods, PPE (nitrile gloves, safety goggles), and spill kits for powder/liquid forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.